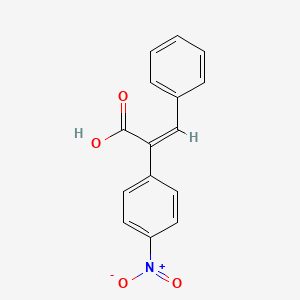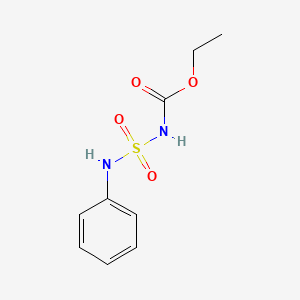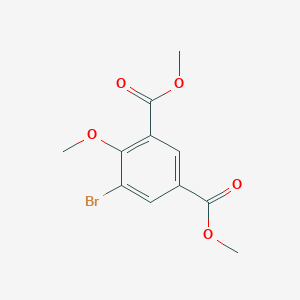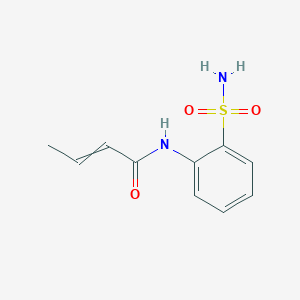
N-(2-Sulfamoylphenyl)but-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Sulfamoylphenyl)but-2-enamide is a compound of significant interest in the field of organic chemistry due to its unique structure and potential applications. This compound is characterized by the presence of a sulfamoyl group attached to a phenyl ring, which is further connected to a but-2-enamide moiety. The combination of these functional groups imparts distinct chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(2-Sulfamoylphenyl)but-2-enamide can be synthesized through the reaction of methyl esters of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids with 2-aminobenzenesulfonamide in glacial acetic acid. The reaction is facilitated by the presence of anhydrous sodium acetate and typically requires boiling for 20-30 minutes . The resulting compounds are yellow or pale yellow crystalline substances, soluble in various solvents such as DMF, DMSO, glacial acetic acid, dioxane, ethanol, and acetonitrile .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Sulfamoylphenyl)but-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction could produce amine derivatives.
Aplicaciones Científicas De Investigación
N-(2-Sulfamoylphenyl)but-2-enamide has a wide range of applications in scientific research:
Biology: The compound exhibits biological activity, including analgesic and antimicrobial properties.
Medicine: It is used in the development of drugs with potential diuretic and antihypertensive effects.
Industry: The compound’s unique reactivity makes it valuable in the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-(2-Sulfamoylphenyl)but-2-enamide involves its interaction with specific molecular targets and pathways. The sulfamoyl group can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and analgesic activities . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-(2-Sulfamoylphenyl)but-2-enamide can be compared with other similar compounds, such as:
- Sulfadimidine
- Sulfaguanidine
- Sulfacetamide
- Sulfathiazole
- Sulfanilamide
These compounds share the sulfamoyl group but differ in their overall structure and specific functional groups. This compound is unique due to its but-2-enamide moiety, which imparts distinct chemical properties and reactivity .
Propiedades
Número CAS |
92629-14-6 |
|---|---|
Fórmula molecular |
C10H12N2O3S |
Peso molecular |
240.28 g/mol |
Nombre IUPAC |
N-(2-sulfamoylphenyl)but-2-enamide |
InChI |
InChI=1S/C10H12N2O3S/c1-2-5-10(13)12-8-6-3-4-7-9(8)16(11,14)15/h2-7H,1H3,(H,12,13)(H2,11,14,15) |
Clave InChI |
XKDLLLUPZDCREM-UHFFFAOYSA-N |
SMILES canónico |
CC=CC(=O)NC1=CC=CC=C1S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


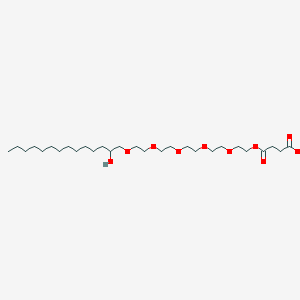

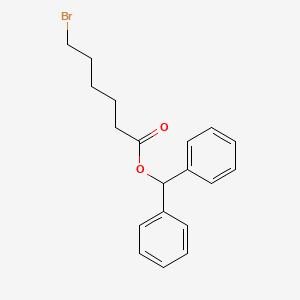
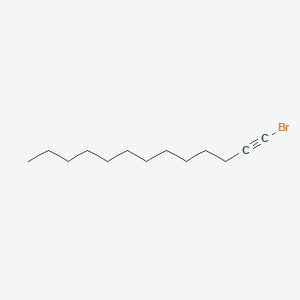
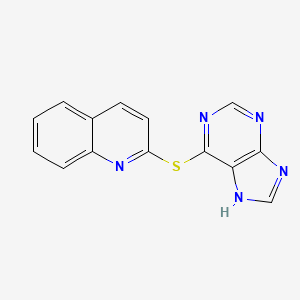
![(4-Nitrophenyl){2-[(2,4,6-trinitrophenyl)methyl]quinolin-1(2H)-yl}methanone](/img/structure/B14357541.png)
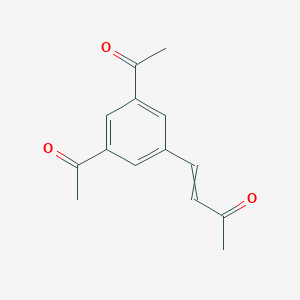
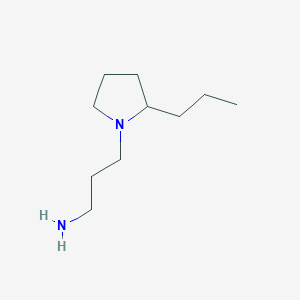
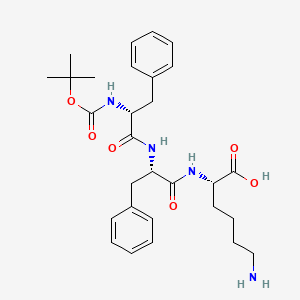
![N-Ethyl-4-[2-(naphthalen-1-yl)ethenyl]-N-phenylaniline](/img/structure/B14357573.png)

